N-(3-(4-azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin
N-(3-(4-azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin
Brand Name:
Vulcanchem
CAS No.:
136133-69-2
VCID:
VC0159373
InChI:
InChI=1S/C32H44IN5O8/c1-7-29(4)17-22(40)32(44)30(5)21(39)12-13-28(2,3)25(30)24(42)26(31(32,6)46-29)45-27(43)36-15-14-35-23(41)11-9-18-8-10-20(37-38-34)19(33)16-18/h7-8,10,16,21,24-26,39,42,44H,1,9,11-15,17H2,2-6H3,(H,35,41)(H,36,43)/t21-,24-,25-,26-,29-,30-,31+,32-/m0/s1
SMILES:
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C
Molecular Formula:
C32H44IN5O8
Molecular Weight:
753.6 g/mol
N-(3-(4-azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin
CAS No.: 136133-69-2
Main Products
VCID: VC0159373
Molecular Formula: C32H44IN5O8
Molecular Weight: 753.6 g/mol
CAS No. | 136133-69-2 |
---|---|
Product Name | N-(3-(4-azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin |
Molecular Formula | C32H44IN5O8 |
Molecular Weight | 753.6 g/mol |
IUPAC Name | [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] N-[2-[3-(4-azido-3-iodophenyl)propanoylamino]ethyl]carbamate |
Standard InChI | InChI=1S/C32H44IN5O8/c1-7-29(4)17-22(40)32(44)30(5)21(39)12-13-28(2,3)25(30)24(42)26(31(32,6)46-29)45-27(43)36-15-14-35-23(41)11-9-18-8-10-20(37-38-34)19(33)16-18/h7-8,10,16,21,24-26,39,42,44H,1,9,11-15,17H2,2-6H3,(H,35,41)(H,36,43)/t21-,24-,25-,26-,29-,30-,31+,32-/m0/s1 |
Standard InChIKey | SCYQBFSVKFFINI-LYCOBPPHSA-N |
Isomeric SMILES | C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)(C)C)O)C)O)C=C |
SMILES | CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C |
Canonical SMILES | CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C |
Synonyms | 7-AIPP-Fsk-I125 N-(3-(4-azido-3-iodophenyl)-propionamide)-7-aminoethylcarbamyl-7-desacetylforskolin |
PubChem Compound | 3083248 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume